molecular formula C18H23NO B2559982 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one CAS No. 2319786-81-5

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one

Cat. No. B2559982
CAS RN: 2319786-81-5
M. Wt: 269.388
InChI Key: HNDULSJMFNHZNS-UHFFFAOYSA-N
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Description

The compound is a derivative of the 8-azabicyclo[3.2.1]octane structure . This structure is common in many biologically active molecules, including some pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related 8-azabicyclo[3.2.1]octanes have been synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and intriguing biological activities. Researchers worldwide have focused on stereoselectively constructing this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some innovative methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .

Asymmetric Cycloadditions

Researchers have explored asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . These reactions yield optically active 8-oxabicyclo[3.2.1]octanes with high diastereoselectivity .

properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-17(14-7-5-4-6-8-14)18(20)19-15-9-10-16(19)12-13(2)11-15/h4-8,15-17H,2-3,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDULSJMFNHZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenylbutan-1-one

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